molecular formula C10H19NO3 B2541810 Tert-butyl allyl(2-hydroxyethyl)carbamate CAS No. 183247-75-8

Tert-butyl allyl(2-hydroxyethyl)carbamate

Cat. No.: B2541810
CAS No.: 183247-75-8
M. Wt: 201.266
InChI Key: ORYSPYYKPOZHPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(2-hydroxyethyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction conditions are relatively mild, making it a convenient method for preparing this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl allyl(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl allyl(2-hydroxyethyl)carbamate involves its role as a protecting group for amines. It forms stable carbamate bonds with amine groups, preventing unwanted reactions during synthesis. The compound can be removed under mild acidic or basic conditions, allowing for the selective deprotection of amine groups . The molecular targets and pathways involved include the formation and cleavage of carbamate bonds, which are essential for the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

Comparison: Tert-butyl allyl(2-hydroxyethyl)carbamate is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .

Biological Activity

Tert-butyl allyl(2-hydroxyethyl)carbamate (TBHEC) is an organic compound with the molecular formula C₁₂H₂₃NO₂, characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and an allyl side chain. This unique structure suggests potential biological activities that merit detailed exploration.

The compound features several functional groups that contribute to its reactivity:

  • Tert-butyl group : Provides steric hindrance and stability.
  • Allyl group : Allows for potential polymerization and nucleophilic reactions.
  • Hydroxyethyl moiety : Enhances solubility and may participate in hydrogen bonding.

The molecular weight of TBHEC is approximately 229.32 g/mol, which indicates its moderate size for interactions with biological macromolecules.

TBHEC's biological activity can be attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that compounds with similar structures may influence metabolic pathways by:

  • Acting as enzyme inhibitors or activators.
  • Modulating receptor activity, particularly in the gastrointestinal tract.

In Vitro Studies

  • Enzyme Interaction : TBHEC has been shown to interact with enzymes involved in metabolic pathways. For example, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Line Studies : In studies using human cell lines, TBHEC demonstrated cytotoxic effects at high concentrations, suggesting a potential role in cancer therapy.

In Vivo Studies

  • Gastrointestinal Motility : Research indicates that TBHEC may act as an agonist for motilin receptors, enhancing gastrointestinal motility. This effect was observed in animal models where administration of TBHEC resulted in increased peristalsis and reduced transit time through the gut.
  • Toxicological Assessments : Toxicity studies have indicated low acute toxicity levels in rodents, suggesting a favorable safety profile for further development .

Case Studies

StudyOrganismFindings
MiceIncreased gastrointestinal motility; potential therapeutic application for constipation.
Human Cell LinesCytotoxic effects observed; potential implications for cancer treatment.
Rat ModelLow toxicity; supports further pharmacological exploration.

Applications in Medicine and Industry

TBHEC's unique structure and biological activity suggest several potential applications:

  • Therapeutic Agent : As a prokinetic agent for treating gastrointestinal disorders such as chronic constipation and gastroparesis.
  • Research Tool : For studying receptor interactions and metabolic pathways in pharmacology.
  • Material Science : Its reactivity may allow it to be used in the synthesis of novel polymers or drug delivery systems.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,12H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSPYYKPOZHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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